N-(1-acetyl-1H-indazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

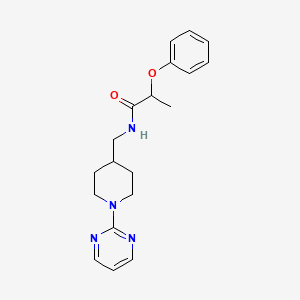

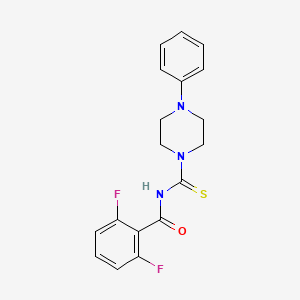

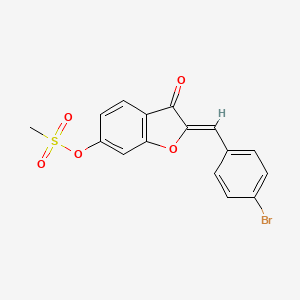

“N-(1-acetyl-1H-indazol-3-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpiperidines . It is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the indazole nucleus, which is a heterocyclic aromatic organic compound . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of N-Substituted Derivatives : Research has led to the development of various N-substituted derivatives, exploring diverse synthetic routes and structural characterizations. For instance, studies have reported the synthesis of compounds by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to silylated derivatives with potential for further chemical transformations (Nikonov et al., 2016). These synthetic pathways offer foundational insights for developing novel compounds with varied biological activities.

Crystal Structure and Thermal Behavior : Investigations into the crystal structure, thermal behavior, and DFT calculations of acetyl triazolone derivatives provide a comprehensive understanding of the molecular configurations and stability of such compounds (Zhu et al., 2017). These studies contribute significantly to the rational design of molecules with desired physical and chemical properties.

Biological and Pharmacological Studies

Antitumor and Anticancer Properties : Synthesized N-substituted compounds have been evaluated for their antitumor and anticancer activities. For example, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings showed potential antitumor activity in vitro, highlighting the role of structural diversity in enhancing pharmacological efficacy (Yurttaş et al., 2015).

Synthesis of Antiproliferative Compounds : The preparation of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has demonstrated significant in vitro antiproliferative activity against various cancer cell lines. This research underscores the importance of indazole derivatives in developing new therapeutic agents (Maggio et al., 2011).

Optoelectronic and Material Sciences

- Optoelectronic Properties : The study of thiazole-based polythiophenes for optoelectronic applications exemplifies the intersection of organic synthesis and materials science. These investigations reveal how molecular modifications can influence the optoelectronic properties of polymeric materials, paving the way for advancements in electronic devices (Camurlu & Guven, 2015).

Mechanism of Action

Target of Action

N-(1-acetyl-1H-indazol-3-yl)acetamide is a derivative of indazole , a heterocyclic aromatic organic compound. Indazole derivatives have been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .

Mode of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, hypertension, and other conditions .

Result of Action

Indazole derivatives have been found to have a wide variety of biological effects, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Properties

IUPAC Name |

N-(1-acetylindazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)12-11-9-5-3-4-6-10(9)14(13-11)8(2)16/h3-6H,1-2H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTUPVAXYUZEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C2=CC=CC=C21)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)